Product packaging for AZOCASEIN(Cat. No.:CAS No. 102110-74-7)

AZOCASEIN

Cat. No.: B1165720
CAS No.: 102110-74-7
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Description

Azocasein is a chromogenic, soluble substrate derived from casein and coupled with diazotized aryl amines, making it an essential tool for the colorimetric quantification and analysis of general proteolytic activity . The mechanism of action relies on protease enzymes hydrolyzing the protein, which releases the attached chromophoric azo group. This group remains soluble upon the addition of trichloroacetic acid (TCA), producing a solution with a yellow to red-orange color. The intensity of the color, measurable by absorbance at 440 nm, is directly proportional to the degree of proteolysis, allowing for robust and reproducible activity determination . This substrate is widely valued in research for its high sensitivity and color stability, eliminating the need for additional chromogenic reagents . It is extensively used to study protease kinetics, determine optimal enzymatic conditions like pH and temperature, and evaluate enzyme production in microbial fermentations . Validated protocols for enzymes like bromelain demonstrate its reliability, with optimum activity observed at 45°C and pH 9 . Furthermore, this compound is applied across diverse fields, including the characterization of bacterial proteases and the analysis of enzymes for industrial applications such as food processing and mucolytic research . Our this compound is supplied as an orange powder with high purity. It is slightly soluble in water, typically yielding a clear, orange to deep orange solution at 5 mg/mL . The product has a documented extinction coefficient (ε) of ≥25 at 440 nm in 0.1 M NaOH at a 1% concentration . For optimal stability, store the product in a cool, dry place at 2-8°C, where it remains stable for over two years . This product is intended strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

102110-74-7

Molecular Formula

NULL

Origin of Product

United States

Methodological Foundations of Azocasein Assays for Proteolytic Activity Assessment

Principles of Colorimetric Protease Activity Determination

The evaluation of protease activity can be effectively carried out using colorimetric methods with azocasein. mdpi.comresearchgate.net The principle behind this involves the use of this compound, where an azo (coloring) component is linked to the protein casein. mdpi.comresearchgate.net When proteolytic enzymes hydrolyze the casein, the azo dye is released. mdpi.com This released azo dye, which is typically yellowish in color, can then be detected and quantified using spectrophotometry. mdpi.com The intensity of the color produced by the released azo dye is directly proportional to the amount of proteolytic activity in the sample. mdpi.com

Mechanism of Protease-Mediated this compound Hydrolysis

This compound serves as a substrate for determining the activity of proteolytic enzymes. Proteases cleave the peptide bonds within the this compound molecule. This hydrolysis releases soluble fragments of the this compound that are still conjugated to the azo dye. The extent of this cleavage is directly related to the activity of the protease present in the reaction mixture.

Spectrophotometric Detection of Cleaved Products

Following the protease-mediated hydrolysis of this compound, the soluble, dye-conjugated peptides are released into the solution. These colored products can be detected and quantified using spectrophotometry. mdpi.commegazyme.comresearchgate.netnih.govawi.deyoutube.comprotocols.iosigmaaldrich.combioresource.insigmaaldrich.com The absorbance of the supernatant, after precipitation of undigested protein, is typically measured at a wavelength between 400 nm and 450 nm, commonly at 440 nm or 450 nm. pubcompare.aimegazyme.comresearchgate.netnih.govsigmaaldrich.combioresource.in The intensity of the absorbance at this wavelength correlates directly with the amount of soluble, colored peptides released, and thus, with the level of protease activity. mdpi.comnih.gov

Standard Assay Protocols and Reagent Preparation

Standard protocols for the this compound assay involve several key steps, including the preparation of the substrate solution, incubation with the enzyme, termination of the reaction, and measurement of the cleaved products. mdpi.commegazyme.comnih.govsigmaaldrich.comnih.govresearchgate.net

Substrate Solution Formulation and pH Adjustment

The this compound substrate solution is typically prepared by dissolving powdered this compound in an appropriate buffer. mdpi.commegazyme.comnih.govsigmaaldrich.comnih.gov Gentle heating and stirring may be necessary to ensure complete dissolution. sigmaaldrich.com Ethanol is sometimes added to enhance the solubility of this compound. megazyme.comnih.gov The concentration of this compound in the working solution can vary, with common concentrations including 1% and 2% (w/v). pubcompare.aimdpi.combioresource.in The pH of the substrate solution is crucial and should be adjusted to the optimal pH for the enzyme being assayed, often ranging between pH 7.0 and 9.0, using suitable buffers such as sodium phosphate (B84403) or Tris-HCl. megazyme.comresearchgate.netnih.govprotocols.iosigmaaldrich.com Maintaining the correct pH is essential for optimal enzyme activity.

Reaction Termination via Protein Precipitation

To stop the proteolytic reaction after a defined incubation period, a protein precipitating agent is added. mdpi.commegazyme.comnih.govbioresource.insigmaaldrich.comnih.gov Trichloroacetic acid (TCA) is commonly used for this purpose, typically at a final concentration of 5% to 10% (w/v). pubcompare.aimdpi.comnih.govawi.debioresource.innih.govnih.gov The addition of TCA precipitates the large, undigested this compound molecules and the protease itself, effectively halting the enzymatic activity. nih.gov

Supernatant Processing and Absorbance Measurement

After the reaction is terminated and proteins are precipitated, the mixture is typically centrifuged to separate the soluble cleaved peptides from the precipitated protein debris. mdpi.commegazyme.comnih.govyoutube.comprotocols.iobioresource.insigmaaldrich.comnih.gov The supernatant, containing the soluble azo-dye conjugated peptides, is then carefully collected. mdpi.commegazyme.comnih.govbioresource.innih.gov In some protocols, sodium hydroxide (B78521) (NaOH) is added to the supernatant before measuring absorbance; this can help to enhance the color intensity of the azo dye. pubcompare.aimdpi.comresearchgate.netnih.govbioresource.in The absorbance of the clear supernatant is then measured spectrophotometrically at the appropriate wavelength, typically 440 nm or 450 nm, against a blank sample. pubcompare.aimdpi.commegazyme.comresearchgate.netnih.govsigmaaldrich.combioresource.in The blank usually contains all reagents except the active enzyme, or the precipitating agent is added before the enzyme, to account for any background absorbance. megazyme.comnih.gov

Optimization of this compound Assay Parameters

Optimizing the parameters of an this compound assay is crucial for achieving accurate and reproducible measurements of protease activity. Key parameters include incubation temperature, pH, substrate concentration, and reaction time.

Incubation Temperature and pH Effects on Proteolysis

The catalytic activity of enzymes, including proteases, is highly dependent on temperature and pH. Therefore, determining the optimal temperature and pH for the specific protease being studied is essential for maximizing its activity in the this compound assay awi.deresearchgate.net.

Studies have shown that different proteases exhibit distinct optimal conditions. For instance, bromelain (B1164189), a commonly used protease, demonstrates optimal activity with this compound at pH 9.0 in glycine-NaOH buffer and a temperature of 45°C researchgate.netnih.gov. A cold-adapted protease from Psychrobacter sp. 94-6PB showed highest activity at pH 9.0 and 30°C, retaining significant activity at lower temperatures like 20°C awi.de. The this compound substrate itself demonstrates broad operational stability across a range of pH values (6.17–11.8 with bromelain) and temperatures (25–50°C) .

The effect of pH and temperature on enzyme activity can be systematically studied using experimental designs such as central composite designs, which allow for the quantification of the impact of these parameters and their interactions researchgate.netnih.gov.

Substrate Concentration Kinetics and Saturation

The concentration of this compound substrate in the assay affects the reaction rate. At low substrate concentrations, the reaction rate is typically proportional to the substrate concentration. As the substrate concentration increases, the enzyme becomes saturated, and the reaction rate reaches a maximum (Vmax). Understanding the substrate kinetics is important for ensuring the assay is performed under conditions where the reaction rate is linear with respect to enzyme concentration pubcompare.ainih.gov.

Studies with bromelain have shown that lower this compound concentrations (0.1–1%) result in rapid digestion, which may not be suitable for kinetic studies. Higher concentrations (2–3%) provide linear digestion rates over longer periods, making them ideal for activity measurements .

Reaction Time Optimization

The incubation time of the enzyme-substrate mixture is another critical parameter. The reaction time should be optimized to ensure that the measured absorbance is within the linear range of the spectrophotometer and that the reaction is still in a-linear phase with respect to time. If the incubation time is too short, the signal may be too low to detect accurately. If it is too long, the substrate may become depleted, or the reaction may reach a plateau, leading to an underestimation of enzyme activity pubcompare.airesearchgate.netresearchgate.netprotocols.io.

For example, in a micro-azocasein assay for bromelain, extending the reaction time from 30 minutes to 60 minutes resulted in a significant increase in signal (40.24% higher), indicating that 60 minutes provided a better response within the linear range researchgate.netresearchgate.netmdpi.com. Protocols often specify incubation times ranging from 30 to 60 minutes at the chosen optimal temperature pubcompare.aiprotocols.io.

Assay Validation and Performance Metrics

Validation of the this compound assay is essential to ensure its reliability, accuracy, and precision for quantifying proteolytic activity. Validation typically involves assessing parameters such as linearity, detection limits, and quantification limits awi.deresearchgate.netresearchgate.net.

Linearity of Response

The linearity of the assay refers to the ability of the method to yield results that are directly proportional to the concentration of the analyte (in this case, the enzyme activity or the amount of digested substrate) within a given range. Linearity is typically assessed by preparing a series of standards with known enzyme concentrations and measuring the corresponding absorbance values. A calibration curve is then generated by plotting absorbance versus enzyme concentration. A linear relationship is indicated by a high correlation coefficient (R²) awi.deresearchgate.netresearchgate.netmdpi.com.

Studies have demonstrated good linearity in this compound assays with various proteases, including bromelain, showing correlation coefficients above 0.99 within specific concentration ranges researchgate.netmdpi.com. The dyeing level of commercial this compound is often controlled to produce a linear reaction curve for most proteases up to an absorbance of 1.0 at 440 nm megazyme.com.

Detection Limits and Quantification Limits

The limit of detection (LOD) is the lowest concentration of analyte that can be reliably detected by the assay, although not necessarily quantified. The limit of quantification (LOQ) is the lowest concentration of analyte that can be quantified with acceptable accuracy and precision. These limits are critical for determining the sensitivity of the assay awi.deresearchgate.netresearchgate.net.

LOD and LOQ values for this compound assays can vary depending on the specific protease being assayed and the protocol used. For a bromelain this compound assay, reported values include an LOD of 0.072 mg/mL and an LOQ of 0.494 mg/mL of this compound digested researchgate.netnih.gov. In a micro-azocasein assay for bromelain, the reported LOQ and LOD were 5.412 µg/mL and 16.4 µg/mL, respectively researchgate.netmdpi.comnih.gov.

Data Tables

ParameterOptimal Value (Bromelain)NotesSource
Optimal pH9.0Glycine-NaOH buffer researchgate.netnih.gov
Optimal Temperature45°C researchgate.netnih.gov
Substrate Concentration2-3% (w/w)Provides linear digestion rates
Reaction Time (Bromelain)60 minutesBetter response compared to 30 minutes researchgate.netresearchgate.netmdpi.com
LOD (Bromelain Assay)0.072 mg/mLThis compound digested researchgate.netnih.gov
LOQ (Bromelain Assay)0.494 mg/mLThis compound digested researchgate.netnih.gov
LOQ (Micro-Bromelain Assay)5.412 µg/mLBromelain concentration researchgate.netmdpi.comnih.gov
LOD (Micro-Bromelain Assay)16.4 µg/mLBromelain concentration researchgate.netmdpi.comnih.gov
This compound Substrate Performance Metrics (with Bromelain)
Concentration (% w/w)
0.1
1.0
2.0
3.0

Reproducibility and Robustness

Ensuring the reproducibility and robustness of the this compound assay is critical for obtaining reliable and comparable measurements of proteolytic activity. Reproducibility refers to the ability of the assay to yield consistent results when performed multiple times, either within the same laboratory (intra-day) or across different laboratories or different days (inter-day). Robustness, on the other hand, describes the insensitivity of the assay to small, deliberate variations in method parameters.

Studies have demonstrated the reliability of this compound-based assays for quantifying proteolytic enzymes. For instance, a micro-azocasein assay developed for quantifying bromelain showed intra-day and inter-day relative standard deviation (R.S.D) values below 2.0%, indicating a high degree of precision and small variance mdpi.comnih.gov. This suggests that analyses can be performed with good accuracy, approaching 100% (mean recovery = 99.56 ± 0.17) mdpi.com.

The robustness of this compound assays has been evaluated by testing the impact of variations in parameters such as incubation time, temperature, and substrate concentration. One study investigating trypsin inhibitory activity in complex matrices found the procedure to be robust against deliberate variations in incubation time (25 to 35 minutes), temperature (35°C to 40°C), and this compound concentration (15 to 60 g/L) benthamopen.comresearchgate.net. Another validation study confirmed the assay's robustness when tested over a wavelength range of 400–450 nm mdpi.comnih.gov.

While generally robust, certain factors can influence this compound assay variability. For example, the choice of diluent can affect sensitivity, with studies showing higher sensitivity when using dH2O compared to PBS mdpi.comnih.gov. The stability of the this compound substrate solution over time can also impact results. One study observed a significant loss of substrate response (around 10%) in short-term stability tests (8 hours at room temperature) compared to a freshly prepared stock solution, although variation within that time interval was similar nih.gov. Long-term storage without freezing also led to a significant loss in substrate response (around 17%) after 14 days, after which it stabilized nih.gov.

Batch-to-batch variation in commercial enzyme preparations used as standards or samples can also affect reproducibility . To minimize variability in high-throughput screening, strategies such as standardizing substrate batch preparation, using automated pipetting systems, and normalizing activity to total protein content have been recommended .

The development of miniaturized this compound assays, such as those in a 96-well plate format, has also demonstrated comparable robustness and reproducibility to traditional assays performed in cuvettes europa.eu. Optimization of assay conditions, including buffers, pH, temperature, and incubation time, is considered critical for developing a reliable assay protocol europa.eu.

Detailed research findings on reproducibility and robustness often include statistical data such as relative standard deviations and correlation coefficients. For instance, the linearity of calibration curves in this compound assays is typically assessed using correlation coefficients, with values above 0.99 indicating good linearity mdpi.com.

Here is a summary of some research findings related to reproducibility and robustness:

Study FocusParameter VariedFindingSource
Bromelain QuantificationIntra-day and Inter-day analysisR.S.D. below 2.0% mdpi.comnih.gov
Bromelain QuantificationWavelength (400-450 nm)Assay was robust mdpi.comnih.gov
Trypsin Inhibitory ActivityIncubation time, temperature, substrate concentrationProcedure proved robust benthamopen.comresearchgate.net
Bromelain Assay (Short-Term)Substrate solution at room temperature (8 hours)~10% loss of substrate response compared to fresh stock nih.gov
Bromelain Assay (Long-Term)Substrate solution storage (14 days without freezing)~17% loss of substrate response, followed by stabilization nih.gov
Microalgae Protease ActivityAssay conditions (pH, temperature, etc.)Optimization is critical for reliable protocol europa.eu
Trypsin Activity (Complex Matrices)Clean protein solutionsOverall R.S.D. less than 6% benthamopen.comresearchgate.net
Trypsin Activity (Complex Matrices)Complex systems (fats and sugars)Overall R.S.D. less than 16% benthamopen.comresearchgate.net

These findings underscore that while the this compound assay is a widely used and generally reliable method, careful optimization of parameters and consideration of factors like substrate stability and sample matrix are essential for maximizing reproducibility and ensuring robust results.

Applications of Azocasein in Protease Characterization and Enzymology

Evaluation of Protease Specificity and Activity Profiles

Characterization of Novel Proteases

Novel proteases from diverse sources, such as microorganisms and plant tissues, are often characterized using azocasein to assess their general proteolytic capabilities. For instance, this compound has been used to characterize a novel extracellular protease from the fish pathogen Yersinia ruckeri, revealing its activity profile, including optimal temperature and pH nih.gov. Similarly, researchers have utilized this compound to identify and characterize novel enzymes with proteolytic activity from sources like fermented wheat and dairy stabilization ponds csic.esnih.govnih.gov. The assay helps in determining the initial presence and level of protease activity in crude extracts or purified enzyme preparations tandfonline.com.

Investigation of Enzyme Regulatory Mechanisms

The this compound assay is instrumental in studying how various factors influence protease activity, including the effects of activators, inhibitors, temperature, pH, and cation availability.

Effects of Activators and Inhibitors on Protease Activity

The impact of potential enzyme activators and inhibitors can be evaluated by performing the this compound assay in the presence of these substances. A decrease in this compound hydrolysis indicates inhibition, while an increase suggests activation. This approach has been used to characterize the sensitivity of proteases to various inhibitors, helping to classify the type of protease (e.g., serine, cysteine, metalloprotease) awi.deresearchgate.netnih.govtandfonline.comnih.govacademicjournals.orgasianpubs.org. For example, studies on proteases from Yersinia ruckeri and Vibrio anguillarum used this compound assays to demonstrate inhibition by metal-chelating agents like EDTA, suggesting they are metalloproteases requiring divalent cations for activity nih.govnih.gov. Similarly, the inhibition of this compound hydrolysis by PMSF points towards serine protease activity researchgate.netacademicjournals.org.

Temperature and pH Stability of Proteases

The this compound assay is widely used to determine the optimal temperature and pH for protease activity and to assess enzyme stability under varying temperature and pH conditions. By conducting the assay across a range of temperatures and pH values, researchers can identify the conditions at which a protease exhibits maximal activity nih.govawi.deacademicjournals.orgasianpubs.orgscielo.brresearchgate.netnih.govresearchgate.netnih.gov. Furthermore, pre-incubating the enzyme at different temperatures or pH values before performing the this compound assay allows for the evaluation of its stability under those conditions academicjournals.orgasianpubs.orgscielo.brnih.govresearchgate.net. For instance, studies have characterized the temperature and pH optima and stability of proteases from sources like thermophilic bacteria, pitaya waste, and fish intestine using the this compound assay tandfonline.comacademicjournals.orgscielo.brresearchgate.netnih.gov.

Cation Requirements for Proteolytic Function

The dependence of protease activity on specific metal ions can be investigated using the this compound assay. By supplementing the reaction mixture with different cations or by using chelating agents, researchers can determine if a protease requires certain metal ions for activity nih.govtandfonline.comacademicjournals.orgasianpubs.orgnih.govscielo.brjmb.or.kr. For example, studies have shown that the activity of certain proteases, as measured by this compound hydrolysis, is enhanced by the presence of cations like Mg2+ or Ca2+, while being inhibited by chelators such as EDTA nih.govacademicjournals.orgnih.gov. This helps in understanding the cofactor requirements of the enzyme.

Enzymatic Degradation Studies Utilizing this compound

This compound is frequently employed as a substrate to study the enzymatic degradation of proteins by various proteases. The assay's principle, where the hydrolysis of this compound releases a quantifiable colored product, makes it suitable for monitoring the progress and extent of proteolytic reactions. mdpi.comyoutube.com

Proteolysis of this compound by Specific Trypsins and Related Enzymes

This compound is a common substrate for examining the proteolytic activity of specific enzymes, including different isoforms of trypsin and related serine proteases. Studies have utilized this compound to compare the activity of recombinant mesotrypsin, recombinant human trypsin 1, and bovine trypsin. researchgate.net The hydrolysis of this compound by these enzymes can be monitored spectrophotometrically, allowing for the determination of reaction rates. researchgate.net For example, the rate of this compound hydrolysis by different trypsin variants has been measured by monitoring the increase in absorbance at 366 nm. researchgate.net This approach helps in understanding the specific activity and characteristics of different trypsin-family enzymes.

Microbial Protease Activity and Secretion Studies

The this compound assay is widely used to estimate protease production by microorganisms, particularly in bacterial fermentation processes. sigmaaldrich.comsigmaaldrich.com It provides a simple and quantitative method for measuring the total proteolytic activity in microbial culture broths or supernatants. pubcompare.aibioresource.innih.gov Researchers use this compound to study the secretion of extracellular proteases by various bacteria, such as Serratia marcescens and Pseudomonas aeruginosa. pubcompare.ainih.govnih.gov By incubating microbial culture supernatants with this compound and quantifying the released azo dye, the level of secreted protease activity can be determined. pubcompare.aibioresource.innih.gov This assay has been instrumental in identifying and characterizing proteases from fish pathogens like Yersinia ruckeri, where this compound cleavage activity was used to screen for protease production in different strains. nih.gov The assay can also be adapted to solid media for qualitative detection of protease activity, where clearing zones around microbial growth indicate this compound degradation. nih.gov

Degradation Mechanisms of Complex Substrates

While this compound itself is a modified protein used as a model substrate, studies on the degradation of complex, natural substrates often involve understanding the mechanisms by which enzymes, including proteases, break them down. Although direct studies using this compound to elucidate the degradation mechanisms of other complex substrates are not explicitly detailed in the provided context, the this compound assay is a fundamental tool for characterizing the proteases involved in such processes. Protease activity, often measured using substrates like this compound, is a critical initial step in the anaerobic digestion of complex organic molecules, such as proteins in wastewater. wur.nl Understanding the activity of these proteases is essential for optimizing the hydrolysis of complex substrates. The this compound assay can be used to evaluate the effectiveness of proteases in breaking down protein components within complex mixtures, even if the complex mixture itself is not this compound.

Enzyme Engineering and Modification Studies

This compound plays a crucial role in evaluating the outcomes of enzyme engineering and modification efforts aimed at improving enzyme performance, such as catalytic efficiency and stability.

Assessment of Modified Enzyme Catalytic Efficiency

Chemical modification and genetic engineering are techniques used to enhance the catalytic efficiency and other properties of enzymes. This compound serves as a substrate to assess the impact of these modifications on protease activity. For instance, studies have used this compound to evaluate the catalytic efficiency of modified proteases, such as alkaline protease (savinase) modified with polysaccharides like ficoll or dextran. nih.gov The hydrolysis of this compound by modified enzymes is compared to that of the unmodified enzyme to quantify the change in activity. nih.gov Kinetic parameters, such as the Michaelis constant (Km) and catalytic turnover number (kcat), can be determined using this compound as a substrate to understand how modifications affect substrate binding and catalytic rate. tandfonline.com For example, studies on a novel intestinal protease used this compound to determine Km and kcat values, providing insights into its substrate-binding capacity and catalytic efficiency. tandfonline.com this compound assays have revealed that modifications can lead to significant increases in catalytic efficiency, sometimes by altering substrate inhibition characteristics. nih.gov

Here is a table summarizing some kinetic parameters determined using this compound:

EnzymeSubstratepHTemperature (°C)Km (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference
Intestinal ProteaseThis compound10.0400.361.614.47 tandfonline.com
Immobilized Procerain BThis compound--180.2766-- researchgate.net
Soluble Procerain BThis compound--Higher than immobilized-- researchgate.net

Development of Semisynthetic Enzyme Complexes

This compound is also utilized in the development and characterization of semisynthetic enzyme complexes. These complexes are designed to potentially enhance enzyme activity or introduce new functionalities. analis.com.myanalis.com.my For example, semisynthetic complexes of trypsin modified with ligands like 1,10-phenanthroline (B135089) have been investigated for their ability to hydrolyze this compound. analis.com.myanalis.com.my Studies have shown that such complexes can exhibit increased activity towards this compound compared to the native enzyme. analis.com.myanalis.com.my The hydrolysis of this compound by these semisynthetic complexes is measured to assess the effectiveness of the modification and the influence of incorporated elements, such as metal ions, on catalytic performance. analis.com.myupm.edu.my The this compound assay allows for the quantitative evaluation of these novel biocatalysts. analis.com.my

Advanced Research Methodologies Integrating Azocasein Assays

Coupling Azocasein Assays with Molecular and Biochemical Techniques

Integrating this compound assays with other molecular and biochemical techniques provides a more comprehensive understanding of protease activity within biological systems. This coupling allows researchers to correlate enzyme activity with protein expression levels, localization, and genetic regulation.

Protease Expression and Purification Monitoring

The this compound assay is a valuable tool for monitoring protease activity during expression and purification processes. By measuring the proteolytic activity in samples at different stages – from crude cell lysates or culture supernatants to purified fractions – researchers can track the enrichment of the target protease. Studies have utilized this compound assays to monitor protease production during bacterial growth and to assess activity in fractions obtained during purification steps, such as ammonium (B1175870) sulfate (B86663) precipitation and ion-exchange chromatography. asm.orgcambridge.org For instance, research on Yersinia ruckeri monitored caseinolytic activity using this compound during the purification of an extracellular protease. nih.gov Similarly, the purification of extracellular proteases from yeasts like Wickerhamomyces anomalus and Metschnikovia pulcherrima involved monitoring this compound cleavage in culture supernatants and purified fractions. mdpi.com

Correlation with Zymography and Immunoblotting

Correlating this compound assay results with zymography and immunoblotting provides complementary information about protease activity and expression. While the this compound assay quantifies total proteolytic activity in a sample, zymography allows for the visualization of individual proteases with activity after gel electrophoresis. nih.gov Immunoblotting (Western blotting) detects specific protease proteins using antibodies. researchgate.net

Studies have shown a strong correlation between this compound hydrolysis, the presence or absence of specific protein bands on SDS-PAGE, and results from zymogram and immunoblot analyses. nih.gov For example, research on Y. ruckeri demonstrated that strains showing this compound activity also exhibited a specific 47-kDa protein band on SDS-PAGE, which correlated with a degradation area on zymograms and a positive signal on immunoblots using antibodies against the 47-kDa protein. nih.gov This integrated approach confirmed that the 47-kDa protein was the protease responsible for the observed this compound activity. nih.gov Zymography using this compound incorporated into polyacrylamide gels allows visualization of active proteases as clear bands against a stained background after substrate degradation. nih.gov This technique, combined with specific inhibitors, can help identify the classes of proteases present in a sample, further complementing the total activity measurement from the this compound assay. mdpi.comresearchgate.net

Integration with Transcriptional and Genetic Analyses

Integrating this compound assay data with transcriptional and genetic analyses provides insights into the regulation of protease expression. Measuring protease activity via this compound assays in conjunction with analyzing gene expression (e.g., through qPCR or RNA sequencing) or genetic modifications (e.g., gene knockouts or overexpression) helps establish links between gene presence or expression levels and functional enzyme activity.

For example, studies have investigated the role of specific genes, such as hns in Vibrio cholerae and mtfA in Aspergillus fumigatus, on protease production using this compound assays. asm.orgasm.org In V. cholerae, this compound assays were used to measure the production of HA/protease in wild-type and hns mutant strains, demonstrating that the hns gene influences protease expression. asm.org Similarly, in A. fumigatus, a quantitative this compound assay showed a significant decrease in protease activity in mtfA deletion mutants compared to the wild type, indicating that mtfA acts as a positive regulator of protease production. asm.org This integration helps to understand the genetic pathways and regulatory networks controlling protease activity.

High-Throughput Screening Applications

The this compound assay is well-suited for high-throughput screening (HTS) applications due to its simplicity, quantitative nature, and the availability of this compound as a stable, commercially available substrate. pubcompare.ainih.gov HTS is crucial for screening large libraries of compounds, such as potential protease inhibitors.

To minimize variability in HTS using this compound assays, several strategies are employed. These include standardizing substrate batch preparation, utilizing automated pipetting systems to reduce human error, and normalizing activity to total protein content to account for variations in enzyme concentration. The quantitative readout of the this compound assay, based on the spectrophotometric measurement of released azo-dye fragments, makes it readily adaptable to microplate formats used in HTS platforms. pubcompare.ainih.gov This allows for the rapid assessment of numerous samples and conditions, accelerating the discovery of novel proteases or inhibitors.

Computational Approaches for Assay Optimization and Data Interpretation

Computational approaches play an increasingly important role in optimizing this compound assay conditions and interpreting the resulting data. Design of Experiments (DoE) methodologies, for instance, can be used to systematically vary multiple parameters such as pH, temperature, and substrate concentration to determine optimal assay conditions efficiently, providing information on variable interactions that traditional one-factor-at-a-time approaches may miss. researchgate.net Response surface methodology (RSM) is a DoE technique that can be applied to optimize this compound assay conditions for novel or poorly characterized proteases.

Emerging Research Trajectories and Future Directions for Azocasein Applications

Role in Biocatalyst Development and Optimization

Azocasein plays a role in the development and optimization of biocatalysts, particularly those involving proteases. It serves as a convenient and reliable substrate for evaluating the activity of immobilized or engineered proteases under various conditions. Studies characterizing proteases from diverse sources, including extremophiles with potential industrial applications, utilize this compound to determine optimal temperature, pH, and the effects of various additives on enzyme activity and stability. brieflands.comresearchgate.netmdpi.comawi.denih.gov This information is crucial for designing and optimizing biocatalytic processes. For example, research on alkaline proteases from Thermoanaerobacter thermohydrosulfuricus used this compound to optimize enzyme production and characterize its activity profile. researchgate.net Similarly, studies on proteases from halophilic isolates and cold-active proteases employed this compound assays to understand their unique characteristics relevant to biocatalytic applications. brieflands.comawi.de The optimization of biocatalysis often involves tuning the enzyme's environment and properties, and this compound assays provide a straightforward method for assessing the impact of these modifications on proteolytic activity. researchgate.net

Novel Applications in Environmental and Industrial Enzymology

The application of enzymes in environmental and industrial processes is a growing field, and this compound's use as a protease substrate is extending into these areas. Proteases are valuable in various industries, including detergent, food, leather, and waste treatment. nih.govnih.gov this compound assays are used to screen for and characterize novel proteases from diverse sources, such as extremophile bacteria and archaea, which may possess properties suitable for harsh industrial conditions. researchgate.netmdpi.com For instance, research on halophilic proteases with stability in high salt concentrations and organic solvents, characterized using this compound, highlights their potential in industrial applications. brieflands.com Furthermore, this compound can be used to assess the proteolytic activity in environmental samples, such as those from anaerobic treatment systems or even fecal matter, providing insights into the enzymatic processes occurring in these environments. researchgate.netnih.gov The development of high-throughput screening protocols using miniaturized this compound assays further facilitates the discovery and characterization of enzymes for environmental and industrial biotechnology. europa.eu

Table 1: Compound Names and PubChem CIDs

Compound NamePubChem CID
Casein9000-71-9
This compound108546-67-4
Trichloroacetic acid63-21-8
p-aminobenzenesulfonic acid121-57-3

Data Table Example (Illustrative based on search findings):

Protease SourceOptimum Temperature (°C)Optimum pHSubstrateRelative Activity (this compound)Citation
Thermoanaerobacter thermohydrosulfuricus isolate3510This compoundHigh (864.68 U/mL reported under optimized conditions) researchgate.net
Yersinia ruckeri extracellular protease378.1This compoundHigh nih.gov
Salicola marasensis extracellular protease25-605-11This compound, Casein, Albumin, GelatinStable across wide range brieflands.com
Bromelain (B1164189)459This compoundOptimum activity mdpi.comresearchgate.net
Protease from Bromelia serra leaves60Not specified with this compound, but alkaline conditions mentionedThis compound, Hemoglobin, CaseinIncreased activity in enzymatic extract scielo.br

Q & A

Q. How is azocasein used to quantify protease activity in experimental settings?

this compound serves as a chromogenic substrate in protease assays. Proteases hydrolyze this compound, releasing soluble azo-dye fragments, which are quantified spectrophotometrically at 440 nm. One unit of protease activity is defined as the amount of enzyme causing an absorbance increase of 0.01 units per hour under standardized conditions (e.g., pH, temperature). This method is widely used due to its simplicity and reproducibility .

Q. What are the advantages of using this compound over other protein substrates (e.g., casein or gelatin) in protease assays?

this compound’s azo-dye moiety allows for direct measurement of hydrolysis without additional staining steps, reducing procedural complexity. Unlike unmodified casein, the released fragments remain soluble, minimizing interference from undigested substrate. However, researchers should validate substrate specificity for their target protease, as this compound may not be optimal for all enzyme classes .

Q. What controls are essential for this compound-based protease assays to ensure data reliability?

Include (1) a negative control (heat-inactivated enzyme or buffer-only) to account for non-enzymatic hydrolysis and (2) a positive control (e.g., trypsin) to verify assay sensitivity. Replicates (n ≥ 3) and calibration curves using known enzyme concentrations are critical for statistical rigor .

Advanced Research Questions

Q. How can researchers address contradictory findings when this compound-based protease activity does not correlate with clinical or phenotypic outcomes?

For example, a study found no significant relationship between Blastocystis protease activity (measured via this compound) and patient symptoms (p > 0.05) . To resolve such discrepancies:

  • Validate assays with complementary methods (e.g., fluorogenic substrates, zymography).
  • Investigate post-translational regulation (e.g., protease inhibitors, pH-dependent activation).
  • Analyze multi-omics data (transcriptomics/proteomics) to contextualize enzymatic activity within broader biological pathways .

Q. What strategies optimize this compound assay conditions for novel or poorly characterized proteases?

Perform a response surface methodology (RSM) to systematically vary pH, temperature, and substrate concentration. Use kinetic analyses (e.g., Michaelis-Menten plots) to determine KmK_m and VmaxV_{max}. Pre-incubate this compound with potential cofactors (e.g., Ca²⁺) to identify activation requirements. Document all modifications in detail to ensure reproducibility .

Q. How can this compound assay variability be minimized in high-throughput screening?

  • Standardize substrate batch preparation (e.g., lyophilized this compound dissolved in consistent buffer systems).
  • Use automated pipetting systems to reduce human error.
  • Normalize activity to total protein content (via Bradford/Lowry assays) to account for differences in enzyme concentration .

Q. What computational tools integrate this compound-derived protease data with structural or functional analyses?

Molecular docking software (e.g., AutoDock) can model protease-azocasein interactions to predict cleavage sites. Pair this with phylogenetic analysis of protease sequences to infer evolutionary conservation of active sites. Such integration enhances mechanistic interpretations of experimental data .

Methodological Best Practices

  • Data Reporting : Clearly define this compound units, assay conditions (pH, temperature, incubation time), and statistical methods (e.g., ANOVA for inter-group comparisons) .
  • Reproducibility : Provide raw absorbance values and negative/positive control data in supplementary materials. Reference established protocols (e.g., Lowry method for protein quantification) .
  • Ethical Considerations : Disclose any substrate modifications or commercial this compound sources to avoid conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.